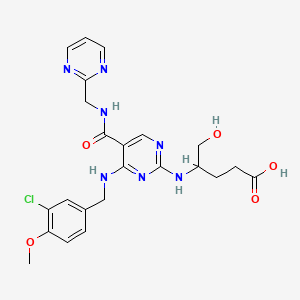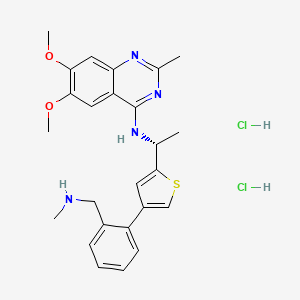
Biotin phosphoramidite (hydroxyprolinol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Non-nucleosidic modifier reagent for the synthesis of biotinylated oligos based on a hydroxyprolinol core. This phosphoramidite contains a dimethoxytrityl protective group for the purification of the resulting oligos on C18 cartridges, and reverse phase HPLC. This modifier reagent can be used to introduce biotin onto 5'-position, 3'-position (using universal CPG), and internal oligo sites.
Wissenschaftliche Forschungsanwendungen
Synthesis of Modified Oligonucleotides
Biotin phosphoramidite (hydroxyprolinol) is primarily used in the synthesis of modified oligonucleotides. Tatulchenkov et al. (2017) described the creation of phosphoramidite reagents and solid-phase supports based on hydroxyprolinol for incorporating biotin and other groups into oligonucleotides. This method allows for the modification of the oligonucleotide chain at various positions, demonstrating the versatility of biotin phosphoramidite in nucleic acid research (Tatulchenkov et al., 2017).
Long Tethering Arms in Oligonucleotides
Another significant application is the development of biotin-labeled oligonucleotides with exceptionally long tethering arms. Morocho et al. (2005) synthesized novel biotin phosphoramidites with tethering arms varying in length, which are highly stable and ideal for producing biotin-labeled oligonucleotides. These long tethering arms enhance the efficiency of biotinylated primers in genomic sequencing and capturing Sanger fragment pools (Morocho et al., 2005).
Reversible Biotinylation for Oligonucleotide Labeling
Fang and Bergstrom (2003) developed a reversible biotinylation phosphoramidite for the efficient labeling, purification, and phosphorylation of synthetic oligonucleotides. This method leverages the stability of the biotin-DNA linkage for straightforward attachment to microspheres and subsequent purification (Fang & Bergstrom, 2003).
Photocleavable Biotin Phosphoramidite
Olejnik et al. (1996) reported a photocleavable biotin phosphoramidite, which provides a method for purification and phosphorylation of oligonucleotides. This reagent introduces a biotin label that can be cleaved with light, allowing for the release of purified, phosphorylated oligonucleotides, useful in various molecular biology applications (Olejnik et al., 1996).
Enhanced Sensitivity in Hybridization Studies
Cook et al. (1988) explored the use of biotin phosphoramidite in enhancing the sensitivity of hybridization-detection studies. They synthesized oligonucleotides with biotin-dUMP residues at different positions, observing that the position of biotin labels significantly affects the effectiveness of oligonucleotide probes (Cook et al., 1988).
Affinity Purification and Phosphorylation
Fang and Bergstrom (2003) also developed a fluoride-cleavable phosphoramidite for biotinylation, which efficiently attaches biotin to the 5'-end of DNA. This method enables the affinity purification of synthetic DNA and subsequent release of high-quality unmodified DNA (Fang & Bergstrom, 2003).
Eigenschaften
Molekularformel |
C51H71N6O8PS |
|---|---|
Molekulargewicht |
959.18 |
IUPAC-Name |
N/A |
SMILES |
O=C(CCCCCNC(CCCC[C@H]1[C@](NC(N2)=O)([H])[C@]2([H])CS1)=O)N3[C@@H](C[C@@H](OP(N(C(C)C)C(C)C)OCCC#N)C3)CO[M]([3H])[2H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Biotin phosphoramidite, hydroxyprolinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)